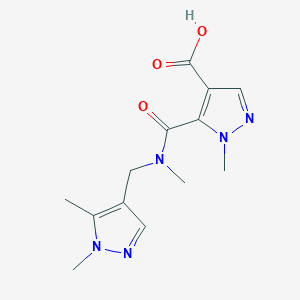
5-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)(methyl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate the compound's biological activity.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features a complex arrangement of pyrazole rings, which are known for their pharmacological potential. The presence of multiple functional groups contributes to its biological efficacy.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds synthesized from pyrazole scaffolds have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM , compared to standard drugs like dexamethasone which showed 76% and 86% inhibition , respectively .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. A series of compounds demonstrated effective antibacterial activity against various strains, including E. coli and S. aureus. Notably, one compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring enhance antimicrobial efficacy.
Anticancer Activity
Pyrazole derivatives have also been evaluated for their anticancer properties. Certain compounds were found to inhibit cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics. For example, a derivative showed an IC50 of 1.98 µg/mL against human melanoma cells . The presence of electron-donating groups on the pyrazole structure has been linked to increased cytotoxic activity.
Case Studies
- Anti-inflammatory Study :
-
Antimicrobial Study :
- A study focused on the synthesis of 1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives showed that some compounds acted as potent monoamine oxidase B (MAO-B) inhibitors while also displaying significant antimicrobial properties against Staphylococcus aureus strains .
- Anticancer Research :
Data Tables
特性
IUPAC Name |
5-[(1,5-dimethylpyrazol-4-yl)methyl-methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3/c1-8-9(5-14-17(8)3)7-16(2)12(19)11-10(13(20)21)6-15-18(11)4/h5-6H,7H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQJCBUHBUVKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=C(C=NN2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














